molecular formula C5H7ClO2 B1606561 5-(Chloromethyl)dihydrofuran-2(3h)-one CAS No. 39928-72-8

5-(Chloromethyl)dihydrofuran-2(3h)-one

Cat. No. B1606561
CAS RN: 39928-72-8
M. Wt: 134.56 g/mol
InChI Key: HPLJEKXDAFHJPD-UHFFFAOYSA-N
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Description

5-(Chloromethyl)dihydrofuran-2(3h)-one, also known as CMDF, is an organic compound with a molecular formula of C5H7ClO. It is a highly reactive compound that is widely used in scientific research. It is a versatile reagent that can be used in a variety of applications, including synthesis, catalysis, and as a starting material in the production of other compounds. It has a wide range of applications in the pharmaceutical, chemical, and biotechnological industries.

Scientific Research Applications

  • Platform for Transforming Cellulose into Commercial Products :

    • CMF is a carbohydrate-derived platform molecule that provides an alternative to 5-(hydroxymethyl)furfural (HMF). It can be produced directly from raw biomass under mild conditions, offering advantages like stability and hydrophobicity, which aid in isolation. CMF also serves as a precursor to levulinic acid, another versatile biobased intermediate, and facilitates the production of biofuels, renewable polymers, specialty chemicals, and pharmaceuticals (M. Mascal, 2019).
  • Optimization in Two-Phase Reactor Systems :

    • Research on the production of CMF from glucose in a two-phase system has shown that the ability of the solvent to extract HMF from the aqueous phase is critical for high CMF yields. Factors like reaction temperature, solvent parameters, and glucose concentrations significantly influence the yields of CMF and its derivatives (David R. Lane, M. Mascal, P. Stroeve, 2016).
  • CMF as an Alternative to HMF in Biomass Conversion :

    • CMF is considered a disruptive innovation in the biorefinery sector. Due to its chemical versatility, stability under acidic conditions, and lipophilicity, it is accessible in high yield directly from cellulosic biomass. This makes it a practical alternative to HMF for generating a wide range of derivative chemicals including biofuels and renewable polymers (M. Mascal, 2015).
  • Catalytic Reduction of Biomass-Derived Furanic Compounds :

    • The reduction of furfural and HMF, important platform chemicals in biorefinery, with H2 over heterogeneous catalysts is a key process. It allows for selective production of various chemicals like furfuryl alcohol, tetrahydrofurfuryl alcohol, and 2,5-bis(hydroxymethyl)furan (Y. Nakagawa, M. Tamura, K. Tomishige, 2013).
  • One-Pot Synthesis of Biomass Chemicals :

    • A study presented a one-pot method for the preparation of 2,5-diformylfuran using fructose as the raw material, with V2O5/ceramic-dilute sulfuric acid as the catalyst. This demonstrates an efficient approach for synthesizing biomass-based furan chemicals (Mei Cui, R. Huang, W. Qi, R. Su, Zhimin He, 2017).
  • Production of Acid Chloride Derivatives from CMF :

    • Acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid can be produced from CMF, which are useful intermediates for producing furoate ester biofuels and polymers of furan-2,5-dicarboxylic acid (FDCA) (S. Dutta, Linglin Wu, M. Mascal, 2015).

properties

IUPAC Name

5-(chloromethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2/c6-3-4-1-2-5(7)8-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLJEKXDAFHJPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278435
Record name 5-(Chloromethyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)dihydrofuran-2(3h)-one

CAS RN

39928-72-8
Record name 39928-72-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7353
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Chloromethyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DC Whitehead, R Yousefi, A Jaganathan, B Borhan - pstorage-acs-6854636.s3 …
All reagents were purchased from commercial sources and used without purification. Anhydrous chloroform stabilized with amylenes and HPLC grade 95% n-hexanes was used for all …
N Kaur, Y Verma, P Grewal, P Bhardwaj… - Synthetic …, 2019 - Taylor & Francis
The metal catalyzed synthesis of heterocycles is becoming an important and highly rewarding protocol in organic synthesis. Traditional approaches require expensive or highly …
Number of citations: 22 www.tandfonline.com
PD Boatman, B Lauring, TO Schrader… - Journal of medicinal …, 2012 - ACS Publications
G-protein coupled receptor (GPCR) GPR109a is a molecular target for nicotinic acid and is expressed in adipocytes, spleen, and immune cells. Nicotinic acid has long been used for the …
Number of citations: 51 pubs.acs.org
DC Whitehead - 2009 - search.proquest.com
The work presented in this thesis includes the development of two novel approaches towards the development of an organocatalytic asymmetric halolactonization reaction of alkenoic …
Number of citations: 0 search.proquest.com
CA Damon, CM Gatley, JJ Beres, JA Finlay, SC Franco… - Biofouling, 2016 - Taylor & Francis
Mixed titania/silica xerogels were prepared using titanium tetraisopropoxide (TTIP) and tetraethoxy orthosilicate (TEOS). Xerogel properties were modified by incorporating n-…
Number of citations: 8 www.tandfonline.com

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